![molecular formula C14H13N3O3 B5016344 1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE](/img/structure/B5016344.png)
1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE is a heterocyclic compound featuring an oxadiazole ring fused with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE typically involves the formation of the oxadiazole ring followed by its fusion with the indole moiety. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The allyloxy group can be introduced via nucleophilic substitution reactions using allyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Allyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antibacterial, antiviral, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Material Science: The compound’s electronic properties may be explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.
Indole Derivatives: Compounds with an indole structure but lacking the oxadiazole ring.
Uniqueness
1-[6-(ALLYLOXY)-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL]-1-ETHANONE is unique due to the combination of the oxadiazole and indole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological interactions.
Properties
IUPAC Name |
1-(7-methyl-6-prop-2-enoxypyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-4-7-19-17-8(2)12(9(3)18)13-11(17)6-5-10-14(13)16-20-15-10/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGQXMNSRUEXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1OCC=C)C=CC3=NON=C32)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B5016265.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016276.png)
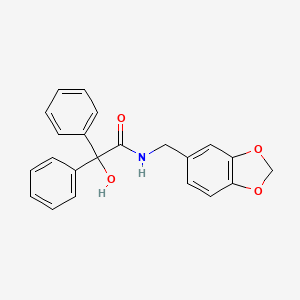
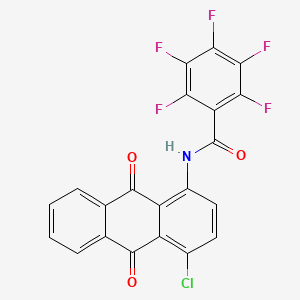

![10-(2-ethoxy-2-oxoethyl)-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium iodide](/img/structure/B5016296.png)
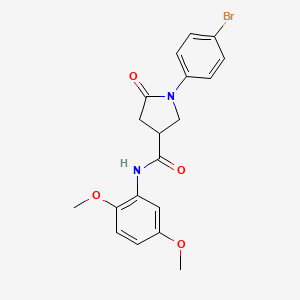
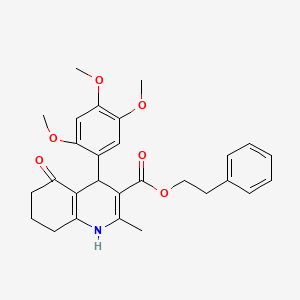
![N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5016314.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5016321.png)
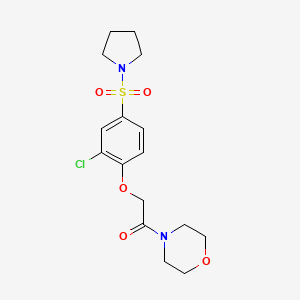
![6-chloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5016341.png)
![methyl 1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5016350.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016373.png)
